molecular formula C19H21N3O2 B2743010 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide CAS No. 1189659-84-4

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide

Cat. No. B2743010
CAS RN: 1189659-84-4
M. Wt: 323.396
InChI Key: AUZDLCYROBNWQC-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, also known as IPMPN, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazole family and has been found to exhibit certain biochemical and physiological effects. In

Scientific Research Applications

Inhibition of 5-Lipoxygenase

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, due to its structural similarity to methoxytetrahydropyrans and related compounds, may have applications in the inhibition of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. Methoxytetrahydropyrans have been investigated for their selective and potent inhibitory effects on 5-LPO, offering potential therapeutic applications in conditions where leukotrienes play a significant role, such as inflammation and asthma. The parent compound 4f, with a naphthylmethoxy phenyl structure, showed significant in vitro inhibition of leukotriene synthesis in mouse macrophages and human whole blood, as well as in vivo inhibition of LTB4 synthesis in rats. This suggests that N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, with its naphthamide structure, may exhibit similar 5-LPO inhibitory properties, warranting further investigation into its potential applications in the treatment of inflammatory conditions (Crawley et al., 1992).

Antimicrobial Activity

Compounds with naphthalene and pyrazole structures have been investigated for their antimicrobial properties. A series of pyrazoline and isoxazoline derivatives, including those with naphthalene moieties, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant to moderate antimicrobial effects, suggesting that N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide could also possess antimicrobial properties, making it a candidate for further research in this area (Jadhav et al., 2009).

Photomerocyanine Formation

The structural components of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, specifically the naphthyl group, may contribute to the formation of novel photomerocyanines. A study on the formation of ring-opened forms of 2H-naphtho[1,2-b]pyran revealed the creation of novel merocyanines upon UV irradiation. Given the naphthamide component of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, it is conceivable that this compound could participate in similar photochemical transformations, leading to the development of new photomerocyanines with potential applications in photochromic materials and molecular switches (Aiken et al., 2014).

properties

IUPAC Name

3-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)22-18(9-13(3)21-22)20-19(23)16-10-14-7-5-6-8-15(14)11-17(16)24-4/h5-12H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZDLCYROBNWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide

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